molecular formula C9H9N3O3 B2777220 methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate CAS No. 1439441-57-2

methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B2777220
CAS No.: 1439441-57-2
M. Wt: 207.189
InChI Key: KUKQDMQOASNIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate (CAS: 862273-50-5) is a heterocyclic compound featuring a fused pyrazolo[3,4-b]pyridine core. The structure includes:

  • A methyl group at position 2.
  • A keto group at position 3, contributing to hydrogen-bonding interactions.
  • A methyl ester at position 6, enhancing lipophilicity and metabolic stability.

This compound is primarily utilized as a research chemical in medicinal chemistry for developing enzyme inhibitors and bioactive molecules . Its synthetic routes often involve cyclocondensation reactions, as seen in pyrazolo[3,4-b]pyridine derivatives .

Properties

IUPAC Name

methyl 4-methyl-3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-4-3-5(9(14)15-2)10-7-6(4)8(13)12-11-7/h3H,1-2H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKQDMQOASNIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with the Vilsmeier-Haack reagent . This reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired pyrazolopyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The methyl ester at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Hydrolysis with Hydrazine Hydrate :
    Reaction with excess hydrazine hydrate in ethanol converts the ester to a carbohydrazide derivative (e.g., compound 4 in ). This intermediate reacts further with electrophiles like isothiocyanates to form thiosemicarbazides (e.g., 6a–b ) in 70–89% yields .

Key Data for Hydrazide Intermediate

PropertyValue (Compound 6b )
Yield70%
¹H NMR (δ ppm)10.57 (NH), 8.50 (NH), 8.12 (NH), 4.21–6.01 (allyl protons)
¹³C NMR (δ ppm)178.0 (C=S), 164.4 (C=O)

Condensation with Carbonyl Compounds

The 3-oxo group participates in condensation reactions with aldehydes or ketones. For instance:

  • Piperidine-Catalyzed Condensation :
    Reaction with substituted benzaldehydes (e.g., 7a–f ) in ethanol forms hydrazone-linked derivatives (e.g., 8a–f ). The ¹H NMR of 8f shows singlet peaks for hydrazine-NH (δ 13.30) and isatin-NH (δ 11.20) .

Table: Spectroscopic Features of Condensation Product

Compound¹H NMR (δ ppm) ¹³C NMR (δ ppm)
8f 13.30 (NH), 11.20 (NH), 2.50 (CH₃)167.9 (C=O), 131.9 (pyridine-C)

Nucleophilic Substitution at the Ester Group

The ester group reacts with nucleophiles such as amines or cyanoacetates:

  • Reaction with Ethyl 2-Cyanoacetate :
    Under piperidine catalysis, the ester undergoes nucleophilic attack to form cyanoester derivatives (e.g., 11 in ). The ¹H NMR of 11 shows triplet (δ 1.49) and quartet (δ 3.47) signals for ethyl ester protons .

Key Reaction Parameters

ParameterValue
SolventXylene
CatalystPiperidine
Yield65%

Cyclization and Heterocyclic Ring Formation

The pyrazolopyridine core enables cyclization with bifunctional reagents:

  • Reaction with Diethyl Acetylenedicarboxylate :
    Heating in toluene forms pyrazolone derivatives (e.g., 13 ), confirmed by ¹H NMR signals at δ 11.20 (pyrazolone-NH) and δ 6.82 (pyrazolone-CH) .

Table: Cyclization Product Analysis

Compound¹³C NMR (δ ppm) Key Structural Feature
13 163.3 (C=O), 124.6 (CH)Pyrazolone ring fused to pyridine

Diazo Coupling and Rearrangement

While direct diazotization is not reported for this compound, analogous pyrazolopyridines undergo Curtius rearrangements. For example:

  • Formation of Isocyanate Intermediate :
    Reaction with NaNO₂/HCl generates an isocyanate (B ), which reacts with ethyl 2-cyanoacetate to yield cyanoester derivatives .

Mechanistic Pathway

  • Diazotization of hydrazide → Intermediate A .

  • Curtius rearrangement → Isocyanate B .

  • Nucleophilic addition → Product 11 (C₂₀H₁₉N₅O₃) .

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, as antidiabetic agents. The compound has been synthesized and evaluated for its ability to inhibit α-amylase, an enzyme that plays a crucial role in carbohydrate digestion.

Case Study:
A study synthesized various derivatives of pyrazolo[3,4-b]pyridine and assessed their α-amylase inhibitory activities. Among these, certain derivatives exhibited IC50 values lower than that of acarbose, a standard antidiabetic drug. For instance, compound 6h demonstrated an IC50 of 5.20 µM, indicating superior efficacy compared to traditional treatments .

Cancer Treatment

The pyrazolo[3,4-b]pyridine scaffold is recognized for its potential as a kinase inhibitor. Kinases are critical in many signaling pathways related to cancer cell proliferation and survival.

Case Study:
Research has shown that derivatives of methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine can effectively inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. A series of synthesized compounds were evaluated for their ability to inhibit TRKA activity, with some exhibiting promising results in cellular assays .

Synthesis and Structural Modifications

The synthesis of methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine derivatives often involves innovative methods that enhance yield and purity. Solvent-free synthesis techniques have been employed to improve the efficiency of obtaining these compounds.

Table: Synthesis Methods and Yields

MethodYield (%)Reference
Conventional Refluxing20
Solvent-Free Synthesis55 - 90
Suzuki Coupling ReactionVariable

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine derivatives and target enzymes like α-amylase. These computational studies help predict the efficacy and mechanism of action of these compounds.

Findings:
Docking results indicated that specific structural features of the pyrazolo[3,4-b]pyridine scaffold significantly influence binding affinity and inhibitory activity against α-amylase .

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. Due to its structural similarity to purine bases, it can bind to nucleic acid-related enzymes and receptors, thereby modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[3,4-b]pyridine scaffold is versatile, with modifications at positions 1, 3, 4, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Applications Ref.
Methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate 4-methyl, 3-oxo, 6-COOCH₃ Moderate lipophilicity; hydrogen-bond acceptor at C3 Research intermediate for enzyme inhibitors
Methyl 1,6-dimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 1-CH₃, 6-CH₃, 4-COOCH₃ Increased steric hindrance; reduced solubility Liquid crystal studies
Ethyl 4-(5-bromothiophen-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate 4-bromothiophene, 1-Ph, 6-COOCH₂CH₃ Enhanced π-π stacking; halogen interactions Antidiabetic agents (α-glucosidase inhibition)
6-Cyclopropyl-1-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 6-cyclopropyl, 4-COOH High polarity; metal-binding capacity Metalloenzyme inhibition
Methyl 4-chloro-3-cyclobutyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxylate 4-Cl, 3-cyclobutyl, 1-(4-F-Ph) Bulky substituents; improved target selectivity Cystic fibrosis correctors (e.g., GLPG2737)

Key Findings

Substituent Effects on Bioactivity :

  • Halogenated derivatives (e.g., bromothiophene in ) exhibit enhanced enzyme inhibition due to halogen-bonding interactions.
  • Cyclopropyl and fluorophenyl groups () improve metabolic stability and target engagement in therapeutic contexts.

Ester vs. Carboxylic Acid :

  • Methyl/ethyl esters (e.g., ) increase membrane permeability, whereas carboxylic acids () enhance solubility and metal coordination.

Synthetic Flexibility :

  • Suzuki cross-coupling () and cyclocondensation () are common methods for introducing aryl or heteroaryl substituents.

Therapeutic Relevance :

  • Pyrazolo[3,4-b]pyridines with 4-aryl/heteroaryl groups () show promise as anticoagulants (Factor Xa inhibitors) and antidiabetic agents.

Biological Activity

Methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the pyrazolopyridine family and features a fused ring system comprising a pyrazole ring and a pyridine ring. Its molecular formula is C9H10N3O3C_9H_{10}N_3O_3 with a molecular weight of 194.19 g/mol. The structure allows for various interactions with biological targets due to its resemblance to purine bases, which are essential components of nucleic acids .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme functions or alter signaling pathways by mimicking nucleic acid structures. This interaction is crucial for its potential applications in treating various diseases .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has shown effectiveness against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies demonstrated that at concentrations as low as 1 μM, the compound could induce apoptosis and enhance caspase-3 activity significantly .

Table: Anticancer Activity of this compound

Cancer TypeCell LineIC50 (μM)Mechanism of Action
Breast CancerMDA-MB-2311.0Induces apoptosis; enhances caspase activity
Liver CancerHepG22.5Inhibits cell proliferation
Colorectal CancerHT29Not reportedCell cycle arrest

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. In animal models, it demonstrated significant reduction in edema compared to standard anti-inflammatory drugs like diclofenac .

Table: Anti-inflammatory Activity of this compound

Test ModelDose (mg/kg)Effectiveness (%)Comparison Drug
Carrageenan-induced edema5070%Diclofenac (22%)
Acute inflammation model100Significant reductionN/A

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties as well. It has been shown to inhibit viral replication in various models, although specific mechanisms remain to be fully elucidated. The incorporation of pyrazole derivatives into antiviral drug design is an area of active investigation .

Case Studies and Research Findings

  • Study on Anticancer Effects : A study published in ACS Omega reported that compounds similar to methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine exhibited microtubule destabilization at concentrations around 20 μM, indicating potential use in cancer therapy through disruption of mitotic processes .
  • Anti-inflammatory Evaluation : A review highlighted the synthesis and evaluation of various pyrazole derivatives for their anti-inflammatory activities. The compounds were tested against COX enzymes and displayed promising results comparable to existing treatments .

Q & A

Basic Research Questions

What are the optimal synthetic routes for methyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate?

Methodological Answer:
Synthesis typically involves cyclization of precursor hydrazines and β-keto esters under acidic or catalytic conditions. Key steps include:

  • Catalysts: Iodine or copper salts (e.g., CuI) to promote cyclization .
  • Solvents: Ethanol or acetic acid for proton exchange and solubility .
  • Purification: Recrystallization (using methanol/water mixtures) or HPLC (C18 column, acetonitrile/water gradient) to isolate the product .
    Critical Parameters: Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 hydrazine:keto ester) to minimize byproducts like uncyclized intermediates .

How can structural characterization be performed for this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves fused bicyclic systems, confirming bond lengths (e.g., C–N: 1.34 Å) and dihedral angles (pyrazole-pyridine fusion: 5–10°) .
  • Spectroscopy:
    • NMR: 1H^1H NMR (DMSO-d6) identifies methyl protons (δ 2.4 ppm) and pyridine ring protons (δ 7.1–8.3 ppm) .
    • IR: Strong absorption at 1720 cm1^{-1} confirms the ester carbonyl group .
      Validation: Compare spectral data with computational predictions (DFT/B3LYP/6-31G*) .

What strategies address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO (10% v/v) in aqueous buffers (PBS, pH 7.4) to enhance solubility .
  • Sonication: 15-minute sonication (40 kHz, 25°C) to disperse aggregates.
  • Surfactants: Polysorbate 80 (0.01% w/v) for cell-based assays to prevent precipitation .
    Validation: Dynamic light scattering (DLS) to confirm monodisperse particle size (<200 nm) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide functionalization for enhanced bioactivity?

Methodological Answer:
Key Substituent Effects:

Substituent PositionFunctional GroupImpact on Activity
4-MethylMethylStabilizes hydrophobic interactions with kinase ATP pockets .
6-CarboxylateEsterModifies solubility; hydrolyzes to carboxylic acid in vivo for target binding .
Methods:
  • Kinase Inhibition Assays: Measure IC50 against EGFR or VEGFR2 using fluorescence polarization .
  • Computational Docking: AutoDock Vina to predict binding poses with kinase domains (PDB: 1M17) .

How to resolve contradictions in reported biological activity data?

Methodological Answer:
Common Conflicts:

  • Discrepancies in IC50 values due to assay conditions (e.g., ATP concentration in kinase assays) .
  • Substituent-dependent selectivity (e.g., fluorophenyl vs. methoxyphenyl derivatives) .
    Resolution Strategies:
  • Orthogonal Assays: Compare SPR (binding affinity) with enzymatic activity assays (e.g., ADP-Glo™) .
  • Meta-Analysis: Pool data from >3 independent studies using standardized protocols (e.g., fixed ATP at 1 mM) .

What in silico methods predict metabolic stability and toxicity?

Methodological Answer:

  • Metabolic Sites: CYP3A4-mediated oxidation predicted using StarDrop’s P450 Module .
  • Toxicity:
    • AMES Test Simulation: ADMET Predictor™ to assess mutagenicity risk.
    • hERG Inhibition: Molecular dynamics (MD) simulations (NAMD, CHARMM36) to evaluate potassium channel binding .
      Validation: Compare with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

How to analyze stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate at pH 2 (HCl) and pH 12 (NaOH) for 24 hours at 37°C .
    • Thermal Stress: Heat at 80°C for 48 hours in solid state .
      Analytical Tools:
  • HPLC: Monitor degradation products (e.g., hydrolyzed carboxylic acid) using a C18 column .
  • Mass Spectrometry: Q-TOF to identify fragmentation patterns (e.g., loss of methyl group, m/z Δ -15) .

What enzymatic targets are most relevant for this compound?

Methodological Answer:
Primary Targets:

  • Kinases: Screen against a panel of 50 kinases (e.g., JAK2, CDK2) using competitive binding assays .
  • Phosphodiesterases (PDEs): Fluorescent cAMP/cGMP kits to assess inhibition (e.g., PDE4B IC50 < 1 µM) .
    Mechanistic Studies:
  • SPR Biosensors: Measure real-time binding kinetics (kon/koff) to immobilized kinase domains .
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement in HeLa cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.